1-(4-Ethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
Description
This compound features a pyrrolidin-2-one core substituted with a 4-ethoxyphenyl group at position 1 and a 1,2,4-oxadiazole ring at position 4. The oxadiazole moiety is further functionalized with a 4-methoxyphenyl group. Its molecular weight is inferred to be approximately 363.41 g/mol based on structurally similar compounds (e.g., ).
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-3-27-18-10-6-16(7-11-18)24-13-15(12-19(24)25)21-22-20(23-28-21)14-4-8-17(26-2)9-5-14/h4-11,15H,3,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVOJZZOVCWKNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-ethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.
Formation of the pyrrolidinone core: This step might involve cyclization reactions using suitable starting materials such as amino acids or their derivatives.
Substitution reactions: The final steps involve introducing the ethoxyphenyl and methoxyphenyl groups through electrophilic aromatic substitution or similar reactions.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
1-(4-Ethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: The compound may be explored for its potential as a pharmaceutical agent due to its unique structural features.
Materials Science: It could be used in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound may be studied for its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-(4-ethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Substituent Variations on Aromatic Rings
1-(4-Methoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one ()
- Structural Difference : Replaces the 4-ethoxyphenyl group with 4-methoxyphenyl.
4-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyrrolidin-2-one ()
- Structural Difference: Substitutes the pyrrolidinone-attached 4-ethoxyphenyl with a 4-methylphenyl group.
- Impact : The methyl group is less polar than ethoxy, lowering solubility but increasing logP, which may improve blood-brain barrier penetration.
4-[3-(2H-1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one ()
- Structural Difference : Replaces the 4-methoxyphenyl on the oxadiazole with a benzodioxol group.
Alkoxy Chain Length Variations ()
A series of compounds (Entries 5–17 in ) highlights the role of alkoxy substituents (methoxy, ethoxy, propoxy, etc.) on bioactivity:
- Methoxy (Entry 5) : Smaller size favors solubility but may reduce metabolic stability due to easier oxidative demethylation.
- Ethoxy (Entry 6) : Balances lipophilicity and stability; ethoxy’s longer chain may resist oxidation better than methoxy.
Heterocyclic Core Modifications
1-[2-(4-Nitrophenyl)-5-(5-phenyl-1,2-oxazol-3-yl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one ()
- Structural Difference: Incorporates a tetrahydroquinoline scaffold fused with an oxazole ring.
- Impact: The rigid tetrahydroquinoline core may restrict conformational flexibility, altering binding kinetics compared to the simpler pyrrolidinone-oxadiazole system.
2-{[4-(4-Chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(1-pyrrolidinyl)ethanone ()
- Structural Difference : Uses a 1,2,4-triazole ring instead of oxadiazole.
Functional Group Additions
Trifluoromethoxy-Substituted Analogs ()
- Example : A compound with a 3-(4-trifluoromethoxyphenyl)-1,2,4-oxadiazole group.
- Impact : The electron-withdrawing trifluoromethoxy group increases electronegativity and lipophilicity, enhancing resistance to metabolic degradation.
Urea and Carboxylic Acid Derivatives ()
- Example : Compounds with urea or carboxylic acid moieties.
Biological Activity
1-(4-Ethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and pharmacological implications of this compound based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process includes the formation of the pyrrolidine core and the introduction of the ethoxy and methoxy substituents. Various reagents and solvents are utilized to optimize yield and purity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, molecular docking studies indicate that such compounds can effectively inhibit cell proliferation in various cancer cell lines (e.g., MCF-7 and MDA-MB 231) by targeting specific pathways involved in tumor growth .
Table 1: Summary of Anticancer Activity Studies
| Compound | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 10 | Apoptosis induction |
| Compound B | MDA-MB 231 | 15 | Cell cycle arrest |
| This compound | MCF-7 | TBD | TBD |
Anti-inflammatory Properties
In addition to anticancer activity, compounds containing oxadiazole moieties have shown promising anti-inflammatory effects. Research indicates that these compounds can modulate inflammatory pathways and may inhibit the production of pro-inflammatory cytokines .
Table 2: Anti-inflammatory Activity Overview
| Compound | Inflammatory Model | Effect Observed |
|---|---|---|
| Compound C | Rat model | Reduced PGE2 levels |
| Compound D | Mouse model | Decreased TNF-alpha production |
The biological activity of this compound may be attributed to its ability to interact with specific receptors involved in cell signaling pathways. Molecular docking studies suggest that this compound can bind effectively to target enzymes and receptors, influencing their activity and leading to therapeutic effects .
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety of similar compounds:
- Case Study on Anticancer Efficacy :
- A study assessed a related compound's effect on tumor growth in vivo. Results showed significant tumor size reduction compared to control groups.
- Case Study on Safety Profile :
- Toxicological assessments indicated that doses up to a certain threshold did not result in significant adverse effects, suggesting a favorable safety profile for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
